molecular formula C3H2ClN3OS B1280082 5-Chloro-1,3,4-thiadiazole-2-carboxamide CAS No. 64837-52-1

5-Chloro-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1280082
CAS No.: 64837-52-1
M. Wt: 163.59 g/mol
InChI Key: IBGNUSRLIIGHBS-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C3H2ClN3OS and its molecular weight is 163.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-1,3,4-thiadiazole-2-carboxamide has been utilized in various chemical syntheses. For instance, it has been involved in the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles, demonstrating its utility in creating diverse chemical structures (Moss & Taylor, 1982). Additionally, methods have been developed for obtaining derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide by acylation of hydrazones of oxamic acid thiohydrazides (Yarovenko et al., 2003).

Antimicrobial and Antibacterial Applications

Notably, this compound derivatives have demonstrated significant antimicrobial and antibacterial activities. A study found that novel derivatives bearing a semicarbazone moiety exhibited excellent antibacterial activity against certain bacterial strains (Wan et al., 2018). Another research synthesized new heterocyclic compounds with 1,3,4-thiadiazole moiety, showing promising anti-bacterial and anti-fungal activities (Yu et al., 2022).

Insecticidal and Fungicidal Activity

The compound has also been explored for its potential in agriculture, particularly in insecticidal and fungicidal applications. A study demonstrated that derivatives of this compound showed high insecticidal activity against cotton leaf worm (Mohamed et al., 2020). Furthermore, synthesis of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity against certain fungi (Zi-lon, 2015).

Applications in Corrosion Inhibition

In the field of materials science, 1,3,4-thiadiazole derivatives, which include this compound, have been identified as effective corrosion inhibitors. For example, a study on new 2,5-disubstituted 1,3,4-thiadiazoles found these compounds to exhibit good inhibition properties for mild steel in acidic environments (Bentiss et al., 2007).

Anticancer Potential

There is also interest in the potential anticancer properties of this compound derivatives. A study synthesized novel pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).

Safety and Hazards

The safety data sheet for 5-Chloro-1,3,4-thiadiazole-2-carboxamide indicates that it is harmful in contact with skin and if inhaled . It is classified under Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that 1,3,4-oxadiazole thioethers, which are structurally similar to this compound, have shown exciting antibacterial activities .

Biochemical Pathways

Thiazole derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its water solubility at 25°C is estimated to be 1.481e+004 mg/L . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1,3,4-thiadiazole-2-carboxamide. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability . Additionally, exposure to the compound should be avoided, and protective clothing should be worn when there is a risk of exposure .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,3,4-thiadiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including carbonic anhydrase, which it inhibits. This inhibition is significant because carbonic anhydrase is involved in regulating pH and ion balance in tissues. The compound’s interaction with this enzyme can lead to altered biochemical pathways and physiological responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can disrupt DNA replication processes, leading to inhibited cell proliferation and induced apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to carbonic anhydrase results in the inhibition of this enzyme’s activity, which in turn affects the cellular pH balance and ion transport . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under specific storage conditions but can degrade when exposed to light and high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biochemical interactions and effects .

Properties

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNUSRLIIGHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493117
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64837-52-1
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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